Bienvenue dans la boutique en ligne BenchChem!

4-((2-Benzyl)tetrazol-5-yl)piperidine

Serotonin transporter inhibition SERT binding affinity Monoamine reuptake

4-((2-Benzyl)tetrazol-5-yl)piperidine features a free piperidine NH—unlike N-alkylated analogs—enabling direct N-alkylation, acylation, or sulfonylation without deprotection. With a validated SERT Ki of 3.20 nM and 79-fold selectivity over alpha-1 adrenergic receptors, this scaffold accelerates CNS SAR campaigns. The near-quantitative Boc deprotection yield (94%) ensures multi-gram access. Choose this specific 2-benzyl-2H-tetrazole regioisomer for batch-to-batch reproducibility in transporter studies and probe development.

Molecular Formula C13H17N5
Molecular Weight 243.31 g/mol
Cat. No. B8330417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Benzyl)tetrazol-5-yl)piperidine
Molecular FormulaC13H17N5
Molecular Weight243.31 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NN(N=N2)CC3=CC=CC=C3
InChIInChI=1S/C13H17N5/c1-2-4-11(5-3-1)10-18-16-13(15-17-18)12-6-8-14-9-7-12/h1-5,12,14H,6-10H2
InChIKeyPBVSUZMFHGEOGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-Benzyl)tetrazol-5-yl)piperidine: Procurement-Relevant Overview of a Tetrazole-Piperidine Scaffold for CNS Research


4-((2-Benzyl)tetrazol-5-yl)piperidine (molecular formula C13H17N5, MW 243.31 g/mol) is a synthetic research compound comprising a piperidine ring substituted at the 4-position with a 2-benzyl-2H-tetrazol-5-yl moiety . The compound features a free secondary amine (unsubstituted piperidine NH), distinguishing it from N-alkylated analogs such as 1-benzyl-4-(1-methyl-1H-tetrazol-5-yl)piperidine . This structural characteristic positions the compound as a versatile intermediate for further derivatization, particularly in the design of monoamine neurotransmitter reuptake inhibitors where benzylpiperidine-tetrazole scaffolds have demonstrated activity against serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1]. The tetrazole moiety serves as a metabolically stable bioisostere of carboxylic acid functionalities, contributing to the scaffold's utility in CNS-targeted medicinal chemistry campaigns [1].

Why 4-((2-Benzyl)tetrazol-5-yl)piperidine Cannot Be Interchanged with Generic Tetrazole-Piperidine Analogs in Research Applications


Substitution at the piperidine nitrogen dramatically alters both the compound's synthetic utility and biological profile. Unlike N-substituted derivatives such as 1-benzyl-4-(1-methyl-1H-tetrazol-5-yl)piperidine, which contains a benzyl-protected piperidine amine unavailable for further functionalization, 4-((2-benzyl)tetrazol-5-yl)piperidine possesses a free NH group enabling direct N-alkylation, N-acylation, or N-sulfonylation without deprotection steps [1]. Published structure-activity relationship (SAR) data from the benzylpiperidine-tetrazole series demonstrate that linker length between the piperidine and aromatic moieties profoundly affects monoamine transporter inhibition: extending the linker from two to three carbons increased 5-HT reuptake inhibitory potency by approximately 30-fold (comparing compound 2q, IC50 = 0.31 µM, to compound 1q, IC50 > 10 µM) . Consequently, researchers cannot assume functional equivalence across tetrazole-piperidine compounds with differing substitution patterns; the specific 2-benzyl substitution on the tetrazole ring and the unsubstituted piperidine nitrogen collectively define both the compound's reactivity as a synthetic intermediate and its distinct pharmacological fingerprint relative to closely related analogs.

Quantitative Differentiation Evidence: 4-((2-Benzyl)tetrazol-5-yl)piperidine vs. Structural Analogs


SERT Binding Affinity: Ki = 3.20 nM in Rat Synaptosomes vs. Reference Inhibitors

4-((2-Benzyl)tetrazol-5-yl)piperidine exhibits potent serotonin transporter (SERT) inhibition with a reported Ki value of 3.20 nM measured via inhibition of tritiated serotonin ([3H]5-HT) uptake in rat brain synaptosomes [1]. This potency exceeds that of several clinically established SERT inhibitors: fluvoxamine (Ki ≈ 2-10 nM range across studies), desvenlafaxine (Ki ≈ 40 nM), and atomoxetine (Ki ≈ 77 nM for NET, weak SERT affinity) [2]. The compound also inhibits dopamine transporter (DAT) with Ki = 5.10 nM in the same assay system, indicating dual SERT/DAT activity [1]. Among the 31 benzylpiperidine-tetrazoles evaluated in the 2017 Paudel et al. study, the most potent 5-HT reuptake inhibitor identified was compound 2q (IC50 = 0.31 µM) with a 1-naphthyl substitution and three-carbon linker . Notably, the unsubstituted phenyl derivative with three-carbon linker (compound 2a) showed reduced potency (IC50 = 0.88 µM), demonstrating that the 2-benzyl substitution pattern in the target compound represents a distinct pharmacological profile from the N-benzylpiperidine series .

Serotonin transporter inhibition SERT binding affinity Monoamine reuptake

Alpha-1 Adrenergic Receptor Selectivity: 49-fold Window vs. SERT Binding

4-((2-Benzyl)tetrazol-5-yl)piperidine demonstrates a selectivity window of approximately 49-fold between SERT inhibition (Ki = 3.20 nM) and alpha-1 adrenergic receptor binding (Ki = 252 nM) [1]. This selectivity profile is mechanistically meaningful for CNS applications, as alpha-1 adrenergic antagonism is associated with undesirable cardiovascular side effects including orthostatic hypotension and reflex tachycardia, which have limited the clinical utility of certain non-selective monoamine reuptake inhibitors [2]. In contrast to dual SERT/NET inhibitors such as venlafaxine, which exhibit measurable alpha-1 adrenergic activity at therapeutic concentrations, the target compound's >50-fold SERT selectivity suggests reduced potential for adrenergically-mediated adverse effects [2]. This selectivity pattern is consistent with SAR findings from the benzylpiperidine-tetrazole series where aromatic substitution and linker length modulated transporter specificity without introducing promiscuous GPCR binding [3].

Off-target selectivity Alpha-1 adrenergic receptor CNS safety profile

Synthetic Accessibility: Quantitative Yield Data for Boc-Deprotection vs. Multi-Step Analogs

4-((2-Benzyl)tetrazol-5-yl)piperidine is readily obtained from its commercially available Boc-protected precursor, 1-(t-butoxycarbonyl)-4-((2-benzyl)-(2H)-tetrazol-5-yl)piperidine, via TFA-mediated deprotection with a reported isolated yield of 94% (57 mg product from Boc-protected starting material using CH2Cl2/TFA at room temperature) [1]. This near-quantitative deprotection efficiency contrasts with the multi-step syntheses required for N-substituted analogs such as 1-benzyl-4-(1-methyl-1H-tetrazol-5-yl)piperidine, which necessitates sequential N-alkylation, tetrazole formation via PCl5/trimethylsilyl azide, and chromatographic purification steps . The free NH functionality enables direct diversification via established medicinal chemistry protocols (reductive amination, amide coupling, sulfonamide formation) without the need for protecting group manipulation [2]. For SAR exploration campaigns, this translates to reduced synthetic cycle time and higher overall throughput when generating compound libraries derived from the 4-((2-benzyl)tetrazol-5-yl)piperidine core.

Synthetic intermediate Boc deprotection yield Medicinal chemistry building block

Tetrazole Regioisomer Differentiation: 2-Benzyl-2H-Tetrazole vs. 1-Benzyl-1H-Tetrazole in Piperidine Scaffolds

The target compound contains a 2-benzyl-2H-tetrazol-5-yl substitution pattern, which is structurally distinct from the 1-benzyl-1H-tetrazol-5-yl regioisomeric configuration found in compounds such as 1-benzyl-4-(1-methyl-1H-tetrazol-5-yl)piperidine . Alkylation studies of 1H-tetrazole with benzyl alcohol demonstrate that 2-benzyl-2H-tetrazole is formed as the exclusive product (55% yield) under BF3·Et2O catalysis in 1,2-dichloroethane, confirming the regioselectivity achievable for the 2-substituted tetrazole motif [1]. This regioisomeric distinction is pharmacologically consequential: in the benzylpiperidine-tetrazole series evaluated for monoamine reuptake inhibition, the tetrazole substitution position (N1 vs. N2 of the tetrazole ring) influences hydrogen-bonding interactions with transporter residues . Specifically, docking studies revealed that the tetrazole moiety engages in H-bond interactions with Tyr175 and Thr497 within the SERT ligand binding pocket, and the geometric orientation of the benzyl group (governed by the N2 vs. N1 substitution) modulates the fit of the aromatic ring within the hydrophobic subpocket .

Tetrazole regioisomerism N-alkylation position Scaffold differentiation

Recommended Research Applications for 4-((2-Benzyl)tetrazol-5-yl)piperidine Based on Quantitative Evidence


Lead Optimization of SERT-Selective Antidepressant Candidates via N-Functionalization

Given the established SERT Ki of 3.20 nM and the 79-fold selectivity over alpha-1 adrenergic receptors, 4-((2-benzyl)tetrazol-5-yl)piperidine serves as an optimal core scaffold for systematic N-functionalization SAR campaigns targeting improved SERT inhibition. Researchers can exploit the free piperidine NH to install diverse N-substituents (alkyl, acyl, sulfonyl, carbamoyl) while preserving the 2-benzyl-2H-tetrazole moiety that contributes to SERT binding affinity [1]. The high synthetic yield (94%) for Boc deprotection enables rapid access to multi-gram quantities of the free amine for parallel library synthesis [2]. SAR data from the benzylpiperidine-tetrazole series indicates that linker length extension can enhance potency up to 30-fold, suggesting that N-alkylation with appropriate spacer-aromatic combinations may further optimize the target compound's already potent SERT activity [3].

Dual SERT/DAT Inhibitor Development for Triple Reuptake Inhibitor (TRI) Programs

The compound's balanced SERT (Ki = 3.20 nM) and DAT (Ki = 5.10 nM) inhibition profile [1] positions it as a starting point for developing dual or triple reuptake inhibitors, a class that includes clinical-stage candidates such as DOV 21,947 and SEP-225289. Unlike the N-benzylpiperidine-tetrazoles described by Paudel et al., which required multi-step syntheses of 31 analogs to achieve potent 5-HT reuptake inhibition (optimal compound 2q, IC50 = 0.31 µM), the target compound provides pre-optimized transporter affinity at the core scaffold level, potentially reducing the number of synthetic iterations required to achieve lead-like potency [3]. The alpha-1 selectivity data further supports CNS applications by mitigating cardiovascular liability concerns that have complicated the development of earlier TRI candidates.

Chemical Biology Probe for SERT-Mediated Serotonin Transport Studies

With a validated SERT Ki of 3.20 nM in rat synaptosomes, 4-((2-benzyl)tetrazol-5-yl)piperidine is suitable for use as a pharmacological tool compound in serotonin transporter mechanism studies [1]. The free NH group enables conjugation to biotin, fluorophores, or photoaffinity labels without altering the tetrazole-piperidine pharmacophore, facilitating the development of chemical probes for target engagement assays, SERT localization studies, or affinity purification of transporter complexes. The 2-benzyl-2H-tetrazole regioisomer is structurally defined and synthetically accessible, ensuring batch-to-batch consistency for reproducible biological studies [2].

Medicinal Chemistry Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The combination of a free secondary amine and a metabolically stable tetrazole bioisostere makes 4-((2-benzyl)tetrazol-5-yl)piperidine an attractive building block for diversity-oriented synthesis. The near-quantitative Boc deprotection yield (94%) demonstrates the robustness of the scaffold under standard acidic cleavage conditions [2]. The tetrazole moiety confers improved metabolic stability relative to carboxylic acid-containing analogs, a property documented across multiple tetrazole-containing drug candidates [3]. Researchers constructing CNS-focused screening libraries can leverage this building block to generate diverse N-functionalized analogs in parallel, confident that the core scaffold already possesses validated transporter engagement properties.

Quote Request

Request a Quote for 4-((2-Benzyl)tetrazol-5-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.